molecular formula C20H16FN3O4 B2936194 N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868679-28-1

N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2936194
CAS No.: 868679-28-1
M. Wt: 381.363
InChI Key: GEUFWEGKKFBUJG-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 2-carbamoylphenyl substituent at the N-position and a 2-fluorophenylmethoxy group at the 1-position of the dihydropyridinone core. This structure positions the compound as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-16-9-3-1-6-13(16)12-28-24-11-5-8-15(20(24)27)19(26)23-17-10-4-2-7-14(17)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUFWEGKKFBUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds One common approach is to start with the appropriate substituted aniline and react it with a suitable acylating agent to introduce the carbamoyl groupFinally, the dihydropyridine ring is formed through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Substituents and Their Implications

Compound Name Substituent at N-position Substituent at 1-position Key Properties
Target Compound 2-Carbamoylphenyl 2-Fluorophenylmethoxy High H-bond potential; moderate lipophilicity
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 2,4-Dimethoxyphenyl 3-Trifluoromethylbenzyl Enhanced lipophilicity (CF₃); reduced solubility due to bulky benzyl group
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl None (parent dihydropyridinone) Planar conformation (dihedral angle: 8.38°); halogen-dependent crystal packing
  • Carbamoyl vs. Methoxy/Halogen Substituents : The target compound’s 2-carbamoylphenyl group offers stronger hydrogen-bonding capacity compared to methoxy (electron-donating) or bromo/methyl groups in analogs. This may enhance target binding in biological systems .
  • Fluorophenylmethoxy vs.

Conformational and Crystallographic Differences

  • Planarity and π-Conjugation : The target compound’s amide bridge likely enables extended π-conjugation, similar to the near-planar conformation observed in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle: 8.38°). This planar structure facilitates π-π interactions in protein binding or crystal lattice formation .

Biological Activity

N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H16FN3O4
  • CAS Number : 868679-28-1
  • Molecular Weight : 375.36 g/mol

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the dihydropyridine ring followed by functionalization at various positions to enhance biological activity. The synthetic pathway often utilizes starting materials such as carbamoylphenyl derivatives and fluorinated phenols to achieve the desired structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on related 2-oxo-1,2-dihydroquinoline derivatives showed promising results against esophageal squamous cell carcinoma (ESCC), with some analogues exhibiting IC50 values around 10 μM in various cell lines . These findings suggest that modifications in structure can significantly impact the efficacy against cancer cells.

The proposed mechanism of action for this compound involves modulation of autophagy pathways. Autophagy is a critical process in cancer cell survival and proliferation; thus, compounds that can influence this pathway may serve as effective therapeutic agents. The structure-activity relationship (SAR) studies indicate that slight modifications can lead to substantial changes in biological activity, emphasizing the importance of molecular design in drug development .

Case Studies

A systematic evaluation involving 55 novel analogues based on similar frameworks demonstrated that structural variations could lead to significant differences in anti-proliferative activities across various cancer cell lines. Some analogues were further tested for their ability to induce autophagy and modulate cancer cell survival .

Summary Table of Biological Activities

Activity TypeCompound TypeIC50 Value (μM)Notes
AnticancerDihydroquinoline derivatives~10Effective against ESCC
Enzyme InhibitionAldehyde Dehydrogenase InhibitorsNot specifiedPotential application in drug addiction
Autophagy ModulationVarious analoguesVariesInfluences cancer cell survival

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